N-(2-(4-(二甲氨基)苯基)-2-(4-甲基哌嗪-1-基)乙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of developing new antibacterial agents. The precursor used in these syntheses is ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which has been reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of this precursor with hydrazine derivatives has been studied, leading to the formation of pyrazole and oxazole derivatives. Furthermore, treatment with urea, thiourea, and guanidine hydrochloride has yielded pyrimidine and thiazine derivatives .

Another approach to synthesizing sulfonamide derivatives involves the decomposition of N-tosyl-1,2,3-triazoles with rhodium(II) acetate dimer in the presence of alcohols, forming N-(2-alkoxyvinyl)sulfonamides. These intermediates are versatile and can be transformed into various N- and O-containing compounds, including phthalans and phenethylamines, through selective reactions such as acid-catalyzed addition and reduction .

Molecular Structure Analysis

The structural confirmation of synthesized compounds is crucial for understanding their potential biological activities. In the case of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives, spectroscopic techniques such as H nuclear magnetic resonance (NMR), C NMR, and high-resolution mass spectrometry (HRMS) have been employed to confirm the final structures. These techniques ensure the accuracy of the synthesized compounds' structures, which is essential for subsequent biological evaluations .

Chemical Reactions Analysis

The reactivity of N-sulfonylamines with 3-dimethylamino-2H-azirines has been investigated, revealing the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. The choice of reaction partners and conditions can influence the outcome, with certain reactions leading to isomerization when treated with silica gel at room temperature .

Additionally, reactions of N-sulfonylalkylamines with ynamines have been studied, resulting in the formation of 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles. These reactions are complex and can lead to a variety of products, including unstable intermediates that undergo electrocyclic ring opening and further transformation into different heteroc

科学研究应用

合成和药学

- 磺酰胺已通过创新方法合成,制得作为腺苷 A2B 受体拮抗剂具有显著效力的化合物。一种方法克服了磺酰胺形成中的挑战,实现了所需产品的产率高,在 A2B 受体上的效力显著高于母体磺酸盐 (Luo Yan 等,2006)。

- 新型含磺酰胺的杂环化合物已被开发为有效的抗菌剂。这些化合物因其抗菌特性而合成,对各种细菌菌株表现出高活性 (M. E. Azab、M. Youssef、E. A. El-Bordany,2013)。

生物应用和荧光

- 已开发出包含磺酰胺结构的荧光分子探针,显示出强烈的溶剂依赖性荧光,可用于研究生物事件和过程。这些探针表现出“推挽”电子转移系统,表明在灵敏荧光分子探针中具有潜在应用 (Z. Diwu 等,1997)。

杂环化合物合成

- 磺酰胺已用于杂环化合物的单锅合成,例如咪唑并吡啶基和咪唑并噻唑基磺酰胺,展示了磺酰胺在合成复杂有机结构中的多功能性 (I. Rozentsveig 等,2013)。

抗菌和抗菌研究

- 已合成磺酰胺衍生的配体及其过渡金属配合物,并评估了其抗菌和抗真菌活性。这些研究揭示了对各种细菌和真菌菌株的中等至显着活性,强调了磺酰胺衍生物在抗菌研究中的潜力 (Z. Chohan、H. Shad,2011)。

互变异构行为和光谱分析

- 已使用光谱方法研究了磺酰胺衍生物的互变异构行为,突出了分子构象与药学和生物活性的相关性。这项研究提供了对磺酰胺分子的结构动力学的见解 (Aliye Gediz Erturk 等,2016)。

属性

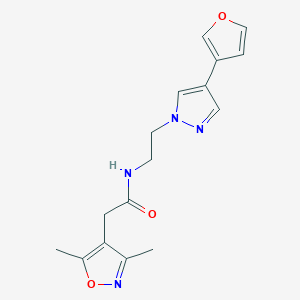

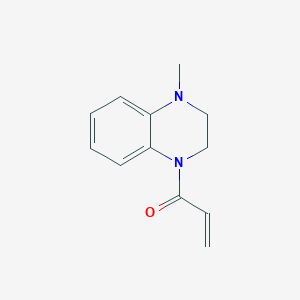

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2S2/c1-21(2)17-8-6-16(7-9-17)18(23-12-10-22(3)11-13-23)15-20-27(24,25)19-5-4-14-26-19/h4-9,14,18,20H,10-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHKEAMQBVAEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)

![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)